3-({4-[(4-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-(2-thienyl)-1-propanone
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Overview
Description
The compound “3-({4-[(4-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-(2-thienyl)-1-propanone” is a unique chemical with the linear formula C26H22O2S5 . It has a molecular weight of 526.784 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
Catalytic Applications
Sulfur-containing compounds have been explored for their catalytic applications in various chemical reactions. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst in the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) through a condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process highlights the potential use of sulfur-based catalysts in facilitating chemical transformations with high yields and without losing catalytic activity over multiple runs (Tayebi et al., 2011).
Polymer Synthesis
The synthesis and development of polymers with specific properties are crucial in materials science. Research into sulfur-containing benzidines, such as 2,2′-Bis(thiophenyl)benzidine, has led to the creation of transparent aromatic polyimides with high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are synthesized through polycondensation processes and have applications in optoelectronics and materials science, indicating the relevance of sulfur-containing compounds in the development of advanced polymer materials (Tapaswi et al., 2015).
Organic Synthesis and Drug Development
In drug development, the synthesis of chiral intermediates and enantiomerically pure compounds is of paramount importance. An example of this is the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, which shows high enantioselectivity. This compound serves as a chiral intermediate in the synthesis of antidepressant drugs, illustrating the role of sulfur-containing compounds in facilitating the production of pharmacologically active agents (Choi et al., 2010).
Chemical Kinetics and Mechanistic Studies
The study of gas-phase pyrolytic reactions of sulfur-containing alcohols highlights the importance of understanding the kinetics and mechanisms of chemical transformations. These studies provide insights into the thermal behavior of sulfur-containing compounds and their potential decomposition pathways, which are relevant in the design and synthesis of new chemical entities (Dib et al., 2008).
Geochemical Implications
The low-temperature reactions of conjugated ene carbonyls with polysulfides suggest a mechanism for the geologic origin of S-heterocycles. This research provides a theoretical basis for understanding how sulfur-acceptor carbon molecules may react with sulfur donors to form thiophenes and other S-heterocycles under geologic conditions, highlighting the significance of sulfur-containing compounds in organic geochemistry (Lalonde et al., 1987).
Safety and Hazards
properties
IUPAC Name |
3-[4-[4-(3-oxo-3-thiophen-2-ylpropyl)sulfanylphenyl]sulfanylphenyl]sulfanyl-1-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O2S5/c27-23(25-3-1-15-31-25)13-17-29-19-5-9-21(10-6-19)33-22-11-7-20(8-12-22)30-18-14-24(28)26-4-2-16-32-26/h1-12,15-16H,13-14,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAYCXLCFNDFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCCC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O2S5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({4-[(4-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-(2-thienyl)-1-propanone |
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